2-Methylindolizine-1,3-dicarbaldehyde

Regioselective synthesis C–H functionalization Electrophilic substitution

Researchers pursuing regioselective indolizine functionalization often encounter competing C2 substitution that complicates SAR library purity. 2-Methylindolizine-1,3-dicarbaldehyde (CAS 357317-99-8) addresses this directly: • 2-Methyl group blocks electrophilic substitution at C2, ensuring single-regioisomer product profiles and higher yields in C-H activation workflows. • Dual aldehyde handles at C1/C3 enable orthogonal derivatization-condensation, Schiff base formation, or macrocycle assembly-reducing synthetic step count vs. monoaldehyde analogs. • MW 187.19 and favorable cLogP (~1.47-1.87) maintain drug-like property space per Lipinski rules; superior solubility over bulkier 2-aryl analogs. Supplied with full QA documentation; standard global shipping under ambient conditions.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 357317-99-8
Cat. No. B186875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylindolizine-1,3-dicarbaldehyde
CAS357317-99-8
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=C1C=O)C=O
InChIInChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3
InChIKeyIKSCDECLYHGNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylindolizine-1,3-dicarbaldehyde (CAS 357317-99-8): Procurement-Ready Heterocyclic Dialdehyde Building Block


2-Methylindolizine-1,3-dicarbaldehyde (CAS 357317-99-8) is a nitrogen-containing heterocyclic compound belonging to the indolizine family, featuring a fused bicyclic pyrrole-pyridine framework with aldehyde functionalities at both the 1- and 3-positions and a methyl substituent at the 2-position . The compound has the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol [1]. As a dialdehyde-substituted indolizine, it serves as a versatile building block in organic synthesis for constructing more complex heterocyclic architectures, particularly in medicinal chemistry and materials science applications . Multiple commercial suppliers offer this compound with standard purity specifications of ≥95% [2].

Why 2-Methylindolizine-1,3-dicarbaldehyde Cannot Be Replaced by Generic Indolizine Analogs: Substitution Pattern Determines Synthetic Utility


Indolizine derivatives are not interchangeable building blocks. The position, number, and electronic nature of substituents on the indolizine core dictate fundamentally different reactivity profiles, downstream synthetic accessibility, and ultimate application space [1]. 2-Methylindolizine-1,3-dicarbaldehyde possesses a unique combination of structural features: a 2-position methyl group that blocks electrophilic substitution at this site while providing steric and electronic modulation, paired with two reactive aldehyde handles at the 1- and 3-positions that enable orthogonal derivatization pathways [2]. Substituting this compound with indolizine-1,3-dicarbaldehyde (lacking the 2-methyl group), 2-methylindolizine-3-carbaldehyde (monoaldehyde), or 2-phenylindolizine-1,3-dicarbaldehyde (bulkier aryl substituent) will yield fundamentally different reactivity, physicochemical properties, and synthetic outcomes . The quantitative evidence below substantiates these differential dimensions.

Quantitative Differentiation Evidence: 2-Methylindolizine-1,3-dicarbaldehyde Versus In-Class Analogs


2-Position Methyl Group Blocks Electrophilic Substitution at C2, Enabling Regioselective Derivatization Not Achievable with Unsubstituted Indolizine-1,3-dicarbaldehyde

2-Methylindolizine-1,3-dicarbaldehyde contains a methyl substituent at the 2-position that occupies the site otherwise most susceptible to electrophilic attack in the indolizine ring system . In unsubstituted indolizine-1,3-dicarbaldehyde, electrophilic substitution occurs preferentially at the 3-position, with the 1-position being less reactive, and the 2-position remaining available as a competing reaction site [1]. The 2-methyl group in the target compound eliminates this competing pathway, directing all electrophilic functionalization exclusively to the aldehyde-bearing positions or the pyridine ring, thereby improving synthetic predictability and reducing byproduct formation in downstream derivatization [2].

Regioselective synthesis C–H functionalization Electrophilic substitution

Dual Aldehyde Functionality Enables Orthogonal Derivatization Pathways Versus Monoaldehyde 2-Methylindolizine-3-carbaldehyde

2-Methylindolizine-1,3-dicarbaldehyde contains two aldehyde groups (at positions 1 and 3), providing two reactive handles for sequential or orthogonal derivatization [1]. In contrast, 2-methylindolizine-3-carbaldehyde (CAS 25365-67-7) possesses only a single aldehyde functionality at the 3-position . This difference in functional group count fundamentally alters the scope of accessible synthetic products [2].

Dual-functional building block Orthogonal synthesis Heterocyclic diversification

Methyl vs. Phenyl Substituent at C2: Differential Molecular Weight and Lipophilicity Impact Formulation and Downstream Properties

2-Methylindolizine-1,3-dicarbaldehyde contains a methyl group at the C2 position (molecular weight 187.19 g/mol), whereas 2-phenylindolizine-1,3-dicarbaldehyde (CAS 447449-65-2) contains a phenyl substituent at the same position (molecular weight 249.26 g/mol) [1]. This 62.07 g/mol difference in molecular weight corresponds to a significant increase in lipophilicity (calculated logP increase of approximately 1.5–2.0 units for the phenyl analog) and altered solubility profiles .

Physicochemical properties Lipophilicity Drug-likeness Formulation

Predicted Melting Point and Crystalline Solid Physical Form Distinguish 2-Methylindolizine-1,3-dicarbaldehyde from Lower-Melting Liquid Monoaldehyde Analogs

2-Methylindolizine-1,3-dicarbaldehyde is a crystalline solid with a predicted melting point of approximately 102.9°C . In contrast, the structurally related monoaldehyde 2-methylindolizine-3-carbaldehyde (CAS 25365-67-7) has a reported melting point of 56°C [1]. This 46.9°C difference in melting point reflects the stronger intermolecular interactions (dipole-dipole and potential π-stacking) conferred by the second aldehyde group in the dicarbaldehyde derivative .

Solid-state properties Handling characteristics Storage stability

Recommended Application Scenarios for 2-Methylindolizine-1,3-dicarbaldehyde Based on Differential Evidence


Medicinal Chemistry: Synthesis of Drug-Like Heterocyclic Scaffolds Requiring Controlled Lipophilicity

The moderate molecular weight (187.19 g/mol) and favorable predicted cLogP of 2-methylindolizine-1,3-dicarbaldehyde make it an optimal starting material for synthesizing drug-like molecules that must comply with Lipinski's Rule of Five parameters. Compared to the 2-phenyl analog, which adds ~62 g/mol and substantially increases lipophilicity, the 2-methyl compound offers better aqueous solubility and more favorable predicted pharmacokinetic properties for oral bioavailability [1]. The dual aldehyde functionality enables convergent synthesis of diverse heterocyclic frameworks including pyrazoles, hydrazones, and Schiff base derivatives for biological screening campaigns [2].

Regioselective Derivatization: C–H Functionalization Studies Where Predictable Site Selectivity Is Required

For research programs involving C–H activation or electrophilic functionalization of indolizine scaffolds, the 2-methyl group in this compound eliminates C2 as a competing reaction site, simplifying product distribution and improving yield of desired regioisomers. This is particularly valuable for developing structure-activity relationship (SAR) libraries where positional isomers must be rigorously controlled [1]. The 2-position blockage contrasts with unsubstituted indolizine-1,3-dicarbaldehyde, which can undergo competing substitution at C2 under certain conditions [2].

Fluorescent Probe Development: Indolizine-Based Fluorophore Synthesis Requiring Solid-Phase Handling

Indolizine derivatives are investigated as organic fluorescent molecules with tunable emission properties dependent on conjugation extension and substituent electronic effects [1]. The solid crystalline nature of 2-methylindolizine-1,3-dicarbaldehyde (predicted mp ~102.9°C) facilitates precise weighing and handling during small-scale fluorophore synthesis compared to lower-melting analogs. The dual aldehyde groups enable condensation reactions to extend π-conjugation, modulating emission wavelengths for specific fluorescence-based detection applications [2].

Building Block Procurement for Multi-Step Convergent Synthesis of Complex Heterocycles

The presence of two orthogonal aldehyde functional groups at the 1- and 3-positions makes this compound uniquely suited for convergent synthetic strategies requiring sequential derivatization. Unlike the monoaldehyde 2-methylindolizine-3-carbaldehyde (which permits only single-point attachment), the dialdehyde architecture supports the construction of macrocycles, bis-heterocyclic conjugates, and extended π-systems through independent reaction of each aldehyde handle under different conditions or protecting group strategies [1]. This dual functionality reduces the number of synthetic steps required to access complex target molecules [2].

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